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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)ethanol

Cat. No.: B3423753 Get Quote

Introduction: Unveiling the Potential of a Key
Intermediate
In the landscape of modern organic synthesis, the strategic selection of building blocks is

paramount to the efficient construction of complex molecular architectures. Among these, 2-(4-
Methylphenoxy)ethanol, a seemingly simple aromatic ether alcohol, emerges as a highly

versatile and valuable intermediate. Its unique bifunctional nature, possessing both a

nucleophilic hydroxyl group and a modifiable aromatic ring, provides a gateway to a diverse

array of pharmaceuticals, agrochemicals, and specialty materials. This guide provides an in-

depth exploration of the synthetic utility of 2-(4-Methylphenoxy)ethanol, offering detailed

application notes and robust protocols for its derivatization and incorporation into target

molecules. We will delve into the mechanistic underpinnings of its key reactions, providing

researchers, scientists, and drug development professionals with the practical insights

necessary to leverage this powerful synthetic tool.

Physicochemical Properties and Spectroscopic
Data
A thorough understanding of the physical and chemical properties of a starting material is

fundamental to its successful application in synthesis.
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Property Value Source

Molecular Formula C₉H₁₂O₂ --INVALID-LINK--

Molecular Weight 152.19 g/mol --INVALID-LINK--

CAS Number 15149-10-7 --INVALID-LINK--

Appearance
White to off-white crystalline

solid

Melting Point 46-48 °C

Boiling Point 275-277 °C

Solubility
Soluble in methanol, ethanol,

diethyl ether, and hot water.

Spectroscopic Data: The structural integrity of 2-(4-Methylphenoxy)ethanol can be confirmed

by its characteristic spectroscopic signatures. The Infrared (IR) spectrum displays a broad

absorption band around 3300 cm⁻¹ corresponding to the O-H stretching of the alcohol, and

strong C-O stretching bands for the ether linkage around 1240 cm⁻¹ and 1040 cm⁻¹. The ¹H

NMR spectrum will show characteristic signals for the aromatic protons, the methyl group

protons on the aromatic ring, and the two methylene groups of the ethanol side chain.

Application in Pharmaceutical Synthesis: A Gateway
to Muscle Relaxants and Beyond
The phenoxyethanol scaffold is a common motif in a variety of biologically active molecules. 2-
(4-Methylphenoxy)ethanol serves as a readily available precursor for the synthesis of several

important pharmaceutical agents, most notably the centrally acting muscle relaxant,

Mephenesin.

Synthesis of Mephenesin Precursor: 3-(4-
Methylphenoxy)-1,2-propanediol
The key intermediate for the synthesis of Mephenesin is the corresponding propanediol

derivative. This is achieved through a two-step process initiated by a Williamson ether
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synthesis between p-cresol and epichlorohydrin, followed by hydrolysis of the resulting

epoxide. While 2-(4-Methylphenoxy)ethanol is not the direct starting material for this specific

route, understanding this synthesis provides the context for its potential derivatization. A more

direct, albeit multi-step, pathway from 2-(4-Methylphenoxy)ethanol would first involve its

conversion to p-cresol, which is a less efficient approach. However, the chemistry involved in

the subsequent steps is directly applicable to derivatives of 2-(4-Methylphenoxy)ethanol.

The reaction of a phenol with epichlorohydrin is a cornerstone in the synthesis of many

pharmaceuticals, particularly beta-blockers.[1] The reaction proceeds via a nucleophilic attack

of the phenoxide ion on the epoxide ring of epichlorohydrin.

p-Cresol

p-Methylphenoxide

Deprotonation

Base (e.g., NaOH) Glycidyl Ether Intermediate

SN2 Attack

Epichlorohydrin
3-(4-Methylphenoxy)-1,2-propanediol

Ring Opening

H₂O (Hydrolysis)
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Figure 1: Synthesis of 3-(4-Methylphenoxy)-1,2-propanediol.

Protocol 1: Synthesis of 3-(4-Methylphenoxy)-1,2-propanediol

Materials:

p-Cresol

Epichlorohydrin

Sodium hydroxide (NaOH)

Water
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Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, dissolve p-cresol (1.0 eq) in a suitable solvent such as water or ethanol. Add

a stoichiometric amount of sodium hydroxide (1.0 eq) and stir the mixture until the p-cresol

has completely dissolved to form the sodium p-methylphenoxide.

Epoxidation: To the phenoxide solution, add epichlorohydrin (1.1 eq) dropwise at room

temperature. After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Hydrolysis: After cooling the reaction mixture to room temperature, add an excess of water to

hydrolyze the intermediate epoxide. Continue stirring for an additional 1-2 hours.

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with

diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then with

brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to obtain the crude 3-(4-methylphenoxy)-1,2-propanediol. The crude

product can be purified by recrystallization from a suitable solvent system (e.g., toluene-

hexane) to yield a white crystalline solid.

Core Reactions of the Hydroxyl Group: Expanding
the Synthetic Toolbox
The primary alcohol functionality in 2-(4-Methylphenoxy)ethanol is a versatile handle for a

wide range of chemical transformations. These reactions allow for the introduction of new

functional groups and the extension of the carbon skeleton, paving the way for the synthesis of

a diverse library of compounds.
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Williamson Ether Synthesis: Formation of Ether
Derivatives
The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[2]

[3][4] By deprotonating the hydroxyl group of 2-(4-Methylphenoxy)ethanol with a strong base,

a potent nucleophile is generated which can then react with a variety of alkyl halides to form

new ether linkages. This reaction proceeds via an Sₙ2 mechanism, and therefore works best

with primary alkyl halides to avoid competing elimination reactions.[3]

2-(4-Methylphenoxy)ethanol

Alkoxide Intermediate

Deprotonation

Strong Base (e.g., NaH) Ether Product (R-O-CH₂CH₂-O-Ar)

SN2 Attack

Alkyl Halide (R-X)
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Figure 2: General Williamson Ether Synthesis with 2-(4-Methylphenoxy)ethanol.

Protocol 2: Williamson Ether Synthesis with Allyl Bromide

Materials:

2-(4-Methylphenoxy)ethanol

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous tetrahydrofuran (THF)

Allyl bromide

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate
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Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Alkoxide Formation: To a flame-dried, three-necked round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon), add a solution of 2-(4-Methylphenoxy)ethanol (1.0

eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath. Carefully add sodium

hydride (1.2 eq) portion-wise. Allow the reaction mixture to warm to room temperature and

stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

Alkylation: Cool the resulting alkoxide solution back to 0 °C and add allyl bromide (1.1 eq)

dropwise via a syringe. Allow the reaction to warm to room temperature and stir for 4-12

hours. Monitor the reaction progress by TLC.

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl

solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50

mL). Combine the organic layers and wash with water and then brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. The crude product can be purified by flash column chromatography on

silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the

pure allyl 2-(4-methylphenoxy)ethyl ether.

Esterification: Synthesis of Ester Derivatives
The hydroxyl group of 2-(4-Methylphenoxy)ethanol can be readily esterified with a variety of

acylating agents, such as acid chlorides or anhydrides, in the presence of a base. This reaction

is useful for introducing ester functionalities, which can act as prodrugs or modify the

pharmacokinetic properties of a molecule.

Protocol 3: Esterification with Acetic Anhydride

Materials:

2-(4-Methylphenoxy)ethanol
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Acetic anhydride

Pyridine or triethylamine

Dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 2-(4-Methylphenoxy)ethanol (1.0 eq) in

dichloromethane. Add a base such as pyridine or triethylamine (1.5 eq).

Acylation: Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise. Allow the

reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel

and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

reduced pressure to yield the crude ester. The product can be further purified by flash

column chromatography if necessary.

Conversion to Alkyl Halides: Activating the Hydroxyl
Group
To facilitate nucleophilic substitution reactions where the hydroxyl group is the leaving group, it

must first be converted into a better leaving group. A common strategy is the conversion of the

alcohol to an alkyl halide using reagents like thionyl chloride (SOCl₂) for chlorides or

phosphorus tribromide (PBr₃) for bromides.[5]

Protocol 4: Conversion to 2-(4-Methylphenoxy)ethyl Chloride
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Materials:

2-(4-Methylphenoxy)ethanol

Thionyl chloride (SOCl₂)

Pyridine (optional, as a base)

Anhydrous diethyl ether

Procedure:

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a

gas trap, dissolve 2-(4-Methylphenoxy)ethanol (1.0 eq) in anhydrous diethyl ether.

Halogenation: Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq) dropwise. If

desired, a small amount of pyridine can be added to neutralize the HCl gas that is evolved.

[6]

Reaction Completion: After the addition is complete, allow the reaction to warm to room

temperature and then gently reflux for 1-2 hours.

Work-up: Cool the reaction mixture and carefully pour it over crushed ice. Transfer the

mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl

ether.

Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and

brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to obtain the crude 2-(4-methylphenoxy)ethyl chloride. The product can be purified

by vacuum distillation.

Future Outlook and Emerging Applications
The synthetic utility of 2-(4-Methylphenoxy)ethanol is by no means limited to the examples

provided herein. Its application in the synthesis of novel agrochemicals, such as herbicides and

fungicides, is an area of active research. The phenoxyacetic acid moiety, which can be

synthesized from 2-(4-methylphenoxy)ethanol via oxidation, is a known pharmacophore in

herbicides.[7] Furthermore, the incorporation of this building block into polymeric materials can
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impart desirable properties such as thermal stability and flame retardancy. As the demand for

novel and functional molecules continues to grow, the strategic use of versatile building blocks

like 2-(4-Methylphenoxy)ethanol will undoubtedly play a crucial role in advancing the frontiers

of chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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